5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13792508
InChI: InChI=1S/C21H26NO.BF4/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C
Molecular Formula: C21H26BF4NO
Molecular Weight: 395.2 g/mol

5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate

CAS No.:

Cat. No.: VC13792508

Molecular Formula: C21H26BF4NO

Molecular Weight: 395.2 g/mol

* For research use only. Not for human or veterinary use.

5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate -

Specification

Molecular Formula C21H26BF4NO
Molecular Weight 395.2 g/mol
IUPAC Name 5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;tetrafluoroborate
Standard InChI InChI=1S/C21H26NO.BF4/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Standard InChI Key LTQHJVRMJMLRML-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C
Canonical SMILES [B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazolium core, a heterocyclic aromatic system comprising a benzene ring fused to an oxazole ring. The 3-position of the benzoxazole is substituted with a phenyl group, while the 5- and 7-positions are occupied by tert-butyl (C(CH3)3\text{C}(\text{CH}_3)_3) groups . The tetrafluoroborate anion (BF4\text{BF}_4^-) stabilizes the cationic benzoxazolium moiety through electrostatic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H26BF4NO\text{C}_{21}\text{H}_{26}\text{BF}_4\text{NO}
Molecular Weight395.2 g/mol
CAS Number1207294-92-5
SMILESCC(C)(C)C1=C(C2=C(C=CC=C2)OC=[N+]3C4=CC=CC=C4)C3=CC(C(C)(C)C)=C1.F[B-](F)(F)F\text{CC(C)(C)C1=C(C2=C(C=CC=C2)OC=[N+]3C4=CC=CC=C4)C3=CC(C(C)(C)C)=C1.F[B-](F)(F)F}
Storage ConditionsDark, inert atmosphere, room temperature

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves quaternization of a benzo[d]oxazole precursor. For example, 5,7-di-tert-butylbenzo[d]oxazole reacts with a phenylating agent (e.g., phenyliodonium tetrafluoroborate) under controlled conditions to form the cationic benzoxazolium species, which is subsequently paired with the tetrafluoroborate anion.

Benzo[d]oxazole+Ph-XBaseBenzoxazolium+XNaBF4Benzoxazolium+BF4\text{Benzo[d]oxazole} + \text{Ph-X} \xrightarrow{\text{Base}} \text{Benzoxazolium}^+ \text{X}^- \xrightarrow{\text{NaBF}_4} \text{Benzoxazolium}^+ \text{BF}_4^-

Optimization Challenges

Key challenges include minimizing side reactions such as over-alkylation and ensuring high purity of the tetrafluoroborate salt. Purification often involves recrystallization from non-polar solvents like dichloromethane or hexane.

Applications in Research

Organic Synthesis

The compound serves as an electrophilic reagent in Friedel-Crafts alkylations and as a catalyst in Diels-Alder reactions. Its bulky tert-butyl groups enhance steric hindrance, directing regioselectivity in aromatic substitutions.

Material Science

Benzoxazolium salts are explored as ionic liquids due to their low melting points and high thermal stability. The tetrafluoroborate anion contributes to ionic conductivity, making this compound a candidate for electrochemical applications .

ParameterDetailSource
GHS Signal WordDanger
Precautionary StatementsP260, P264, P280, P310
Packing GroupIII

Mitigation Strategies

Workers must wear nitrile gloves, goggles, and fume hoods. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Related Compounds

Table 3: Structural Analogues

Compound NameSubstitutionsApplication
5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzoxazol-3-ium BF4\text{BF}_4^-4-CF3_3-phenylCatalysis
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzoxazol-3-ium BF4\text{BF}_4^-3,4-Cl2_2-phenylIonic liquids

The electron-withdrawing groups (e.g., -CF3_3) enhance electrophilicity, whereas halogen substituents (e.g., -Cl) improve thermal stability.

Recent Developments and Future Directions

The 2024 patent EP4245756B1 demonstrates growing interest in benzoxazole frameworks for targeted protein degradation, particularly in oncology . Future research could explore 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate as a scaffold for developing small-molecule degraders. Additionally, its electrochemical properties warrant investigation in energy storage systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator